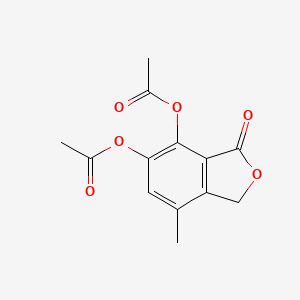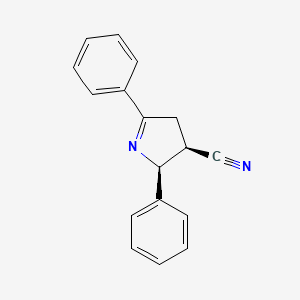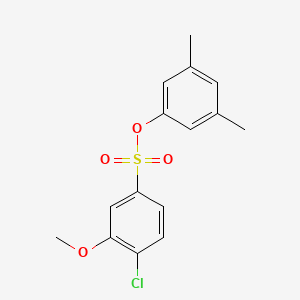![molecular formula C9H10Br2O4 B13374279 (1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13374279.png)
(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4R)-5,6-dibromobicyclo[221]heptane-2,3-dicarboxylic acid is a bicyclic compound featuring two bromine atoms and two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the bromination of a suitable bicyclic precursor. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired positions. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The bromine atoms can be reduced to hydrogen, leading to the formation of the corresponding hydrocarbon.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under basic conditions.
Major Products
Oxidation: Formation of anhydrides or esters.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The bromine atoms and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also interfere with cellular pathways by altering the redox state or by acting as a competitive inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,4R)-5,6-dichlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but with chlorine atoms instead of bromine.
(1S,4R)-5,6-difluorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but with fluorine atoms instead of bromine.
(1S,4R)-5,6-diiodobicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in (1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid imparts unique reactivity and properties compared to its chlorine, fluorine, and iodine analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
Eigenschaften
Molekularformel |
C9H10Br2O4 |
|---|---|
Molekulargewicht |
341.98 g/mol |
IUPAC-Name |
(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H10Br2O4/c10-6-2-1-3(7(6)11)5(9(14)15)4(2)8(12)13/h2-7H,1H2,(H,12,13)(H,14,15)/t2-,3+,4?,5?,6?,7? |
InChI-Schlüssel |
HECPLCNVJSYLGU-RXODTLQOSA-N |
Isomerische SMILES |
C1[C@@H]2C(C([C@H]1C(C2Br)Br)C(=O)O)C(=O)O |
Kanonische SMILES |
C1C2C(C(C1C(C2Br)Br)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374197.png)


![3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B13374211.png)
![tert-butyl 3-({[2-(2-methoxy-5-methylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13374213.png)
![N-(3-bromophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13374216.png)
![5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13374218.png)
![2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13374223.png)
![N-ethyl-N-{[6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B13374231.png)
![5-(4-Acetylbenzylidene)-3-[(3-chloro-4-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13374239.png)
![4-Phenyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13374241.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B13374248.png)
![2-(allylsulfanyl)-5-{[2-(allylsulfanyl)-6-amino-4-oxo-1,4-dihydro-5-pyrimidinyl][4-(benzyloxy)phenyl]methyl}-6-amino-4(1H)-pyrimidinone](/img/structure/B13374271.png)
